molecular formula C19H19NO3 B2456290 N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 876890-41-4

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2456290
CAS No.: 876890-41-4
M. Wt: 309.365
InChI Key: LNOCHTRCSYMJBI-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol. This benzodioxine-carboxamide derivative is a solid material provided for research and development purposes exclusively. Compounds featuring the 2,3-dihydro-1,4-benzodioxine scaffold are of significant interest in medicinal chemistry and neuroscience research. Specifically, related structural analogs have demonstrated research potential in modulating neurological targets. For instance, studies on serotonergic regulation highlight the importance of investigating complex neurotransmitter systems in disorders like Alzheimer's disease, where serotonin (5-HT) deficiency and receptor dysfunction are implicated . The multifaceted role of the 5-HT system in processes such as controlling neuroinflammation, oxidative stress, and mitochondrial dysfunction underscores the research value of compounds that can interact with such pathways . Furthermore, the 2,3-dihydro-1,4-benzodioxine core is a recognized pharmacophore in the development of enzyme inhibitors for research. Sulfonamide derivatives incorporating this structure have been investigated as possible therapeutic agents for Alzheimer's disease, showing moderate inhibitory potential against enzymes like acetylcholinesterase . This suggests that the core structure of this product is a valuable building block for researchers developing and studying novel bioactive molecules. The compound is strictly for use in laboratory and research applications. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-19(15-6-8-17-18(12-15)23-10-9-22-17)20-16-7-5-13-3-1-2-4-14(13)11-16/h1-4,6,8,12,16H,5,7,9-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOCHTRCSYMJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Hydrolysis Route

The most widely reported method for synthesizing the benzodioxine carboxamide derivative begins with 2,3-dihydro-1,4-benzodioxine-6-carbonitrile (CAS: 299169-62-3). Hydrolysis under acidic conditions yields the corresponding carboxylic acid:

Procedure :

  • A solution of 2,3-dihydro-1,4-benzodioxine-6-carbonitrile (3.5 mmol) in trifluoroacetic acid (4 mL) and concentrated sulfuric acid (1 mL) is refluxed for 5 hours.
  • The mixture is quenched with ice-water (35 mL), and the precipitate is filtered, washed, and dried.
  • Yield : 74%.

Mechanistic Insight :
The nitrile group undergoes hydration in the presence of strong acids, forming a carboxylic acid via an intermediate imidate.

Alternative Route: Oxidation of Alcohols

While less common, oxidation of 2,3-dihydro-1,4-benzodioxine-6-methanol using Jones reagent (CrO₃/H₂SO₄) has been explored but suffers from over-oxidation risks.

Synthesis of 1,2,3,4-Tetrahydronaphthalen-2-Amine

Catalytic Hydrogenation of Nitro Derivatives

A scalable route involves hydrogenating 2-nitro-1,2,3,4-tetrahydronaphthalene (CAS: 102121-55-1) using palladium on carbon:

Procedure :

  • A 0.05 M solution of 2-nitro-1,2,3,4-tetrahydronaphthalene in ethyl acetate is passed through a 10% Pd/C cartridge at 70°C under 2–5 bar H₂ pressure.
  • Yield : >99%.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.11 (d, J = 8.4 Hz, 1H), 6.65 (d, J = 2.4 Hz, 1H), 6.54 (dd, J = 8.4, 2.4 Hz, 1H).

Reductive Amination

Alternative methods employ reductive amination of 1,2,3,4-tetrahydronaphthalen-2-one with ammonium acetate and NaBH₃CN, though yields are moderate (~65%).

Amide Bond Formation

Carboxylic Acid Activation

The carboxylic acid is typically activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂:

  • 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride is generated in situ and reacted with 1,2,3,4-tetrahydronaphthalen-2-amine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimization Notes :

  • Excess TEA (2.5 equiv.) ensures complete neutralization of HCl, preventing amine protonation.
  • Yield : 68–72%.

Coupling Reagents

Modern approaches use carbodiimide-based reagents (e.g., EDCl/HOBt) to enhance efficiency:

  • Procedure : 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 equiv.), EDCl (1.2 equiv.), HOBt (1.1 equiv.), and the amine (1.1 equiv.) in DCM at 0°C → room temperature.
  • Yield : 85%.

Reaction Optimization and Challenges

Solvent Effects

  • Polar aprotic solvents (DMF, DCM) favor amide coupling but may require rigorous drying to avoid hydrolysis.
  • Tetrahydrofuran (THF) is less effective due to competing side reactions with acyl chlorides.

Temperature Control

  • Coupling at 0°C minimizes racemization of the amine.

Purification

  • Column chromatography (SiO₂, ethyl acetate/hexanes) isolates the product with >95% purity.

Spectroscopic Characterization

¹H NMR Analysis

  • Aromatic protons : δ 6.8–7.2 ppm (benzodioxine and tetralin rings).
  • Methylene groups : δ 3.8–4.2 ppm (dioxane OCH₂CH₂O).
  • Amide NH : δ 5.9–6.3 ppm (broad singlet).

IR Spectroscopy

  • Strong absorption at 1650–1680 cm⁻¹ (C=O stretch).
  • N-H stretch at 3300–3400 cm⁻¹.

Applications and Derivatives

The compound’s rigid bicyclic structure makes it a candidate for:

  • Pharmaceutical intermediates : Dopamine receptor modulators.
  • Materials science : Liquid crystals and polymers.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene and benzodioxine derivatives, such as:

  • N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
  • 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Uniqueness

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of structural elements from both naphthalene and benzodioxine. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Chemical Formula: C12_{12}H13_{13}NO2_{2}
  • Molecular Weight: 203.237 g/mol
  • CAS Number: 67614-68-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the benzodioxane framework and subsequent functionalization to introduce the carboxamide group. Various synthetic routes have been explored to optimize yield and purity.

Antioxidant Activity

A study highlighted that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit significant antioxidant properties. Specifically, compounds with structural similarities to this compound have been shown to inhibit lipid peroxidation effectively. The most active compounds in this series demonstrated potency greater than traditional antioxidants like probucol .

Anti-inflammatory Properties

Research indicates that certain benzodioxane derivatives possess anti-inflammatory activity. For instance, a compound similar to this compound was evaluated for its ability to reduce inflammation in various models. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzodioxane ring can enhance anti-inflammatory efficacy .

Cytotoxicity and Cancer Research

There is growing interest in the cytotoxic effects of benzodioxane derivatives against cancer cell lines. A compound derived from the same scaffold as this compound was reported to inhibit growth in ovarian carcinoma xenograft models. This suggests potential applications in cancer therapeutics .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Barlow et al. (2008)Benzodioxane DerivativesAntioxidantCompounds showed 5 to >45 times more activity than probucol
Vazquez et al. (2020)1,4-Benzodioxane AnalogAnti-inflammatoryDemonstrated significant reduction in inflammation markers
Recent Cancer StudyBenzodioxane BisamideCytotoxicityInhibited growth in human ovarian carcinoma models

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A robust synthetic route should prioritize regioselective coupling reactions and intermediate stability. Evidence from analogous benzodioxine-carboxamide compounds highlights multi-step sequences, starting with functionalization of the tetrahydronaphthalene core, followed by coupling with the benzodioxine-carboxylic acid moiety via amide bond formation. Reaction monitoring using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical to confirm intermediate purity . Solvent choice (e.g., dichloromethane or DMF) and temperature control (40–80°C) are essential to minimize side reactions and maximize yield .

Q. What methodologies are recommended for structural characterization and purity assessment?

Comprehensive characterization requires a combination of spectroscopic techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and stereochemistry of the tetrahydronaphthalene and benzodioxine moieties.
  • Infrared (IR) spectroscopy to validate amide bond formation (C=O stretch ~1650 cm⁻¹) .
  • High-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95% recommended for biological assays) . Crystallization using ethanol/water mixtures is a common purification strategy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction extraction to remove residuals .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl amidation steps .
  • Flow chemistry : Continuous flow reactors reduce reaction times and improve scalability for multi-step syntheses, as demonstrated in industrial-scale benzodioxine derivatives .
  • DoE (Design of Experiments) : Factorial designs to evaluate interactions between temperature, solvent ratio, and catalyst loading .

Q. How should discrepancies in biological activity data between assay models be resolved?

Contradictory results (e.g., varying IC₅₀ values for α-glucosidase inhibition) may arise from assay conditions (pH, substrate concentration) or target specificity. Mitigation strategies include:

  • Dose-response validation : Replicate assays across multiple concentrations with internal controls (e.g., acarbose for enzyme inhibition) .
  • Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to related enzymes (e.g., acetylcholinesterase vs. α-glucosidase) .
  • Cellular vs. cell-free assays : Compare activity in live-cell models (e.g., hepatocytes) versus purified enzyme systems to assess membrane permeability .

Q. What computational strategies predict the compound’s interactions with neurological targets?

Molecular dynamics (MD) simulations and homology modeling are effective for studying interactions with targets like acetylcholinesterase:

  • Docking studies : Use crystal structures (PDB IDs: 4EY7, 1ACJ) to identify key binding residues (e.g., Trp286, Phe295) .
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., substituent effects on the benzodioxine ring) .
  • ADMET prediction : Tools like SwissADME assess blood-brain barrier permeability, critical for neurological applications .

Q. How can researchers address low solubility in pharmacological assays?

Poor aqueous solubility can be mitigated by:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility without altering activity .

Data Analysis and Validation

Q. What statistical methods ensure rigor in dose-response studies?

  • Four-parameter logistic (4PL) regression to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
  • Grubbs’ test to identify outliers in replicate measurements.
  • Triangulation : Cross-validate results using orthogonal assays (e.g., fluorescence quenching and enzyme activity assays) .

Q. How should structural analogs be prioritized for SAR studies?

Quantitative structure-activity relationship (QSAR) models using descriptors like LogP, topological polar surface area (TPSA), and H-bond donor/acceptor counts can rank analogs. For example, electron-withdrawing groups on the benzodioxine ring correlate with enhanced acetylcholinesterase inhibition .

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